molecular formula C7H7NO4 B105146 5-Methoxy-2-nitrophenol CAS No. 704-14-3

5-Methoxy-2-nitrophenol

Cat. No. B105146
CAS RN: 704-14-3
M. Wt: 169.13 g/mol
InChI Key: NRTULWPODYLFOJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrophenol is a chemical compound that is part of the methoxyphenols family. Methoxyphenols are known to be structural fragments of various antioxidants and biologically active molecules, and they can form strong intermolecular and intramolecular hydrogen bonds in condensed matter . These compounds, including 5-methoxy-2-nitrophenol, are of interest due to their presence in the atmosphere as tracers for wood smoke and their potential chemical degradation pathways .

Synthesis Analysis

The synthesis of 5-methoxy-2-nitrophenol can be achieved through several methods. One approach involves the selective nitrosation of 3-methoxyphenol in propionic acid, followed by oxidation with nitric acid to yield the nitro compound . Another method includes the alkali hydrolysis of 2-nitro-4-methoxyaniline, which has been optimized to achieve a high yield of 96% under specific conditions of temperature, reaction time, and reactant ratios .

Molecular Structure Analysis

The molecular structure of compounds related to 5-methoxy-2-nitrophenol has been studied using various techniques. For instance, the X-ray crystal structure of a related compound, 5'-methoxy-2,4,6-trimethyl-2'-nitrosobiphenyl, reveals that the nitroso substituents are almost coplanar with the phenyl ring, while the methoxy groups are slightly angled . Density functional theory (DFT) studies have been used to characterize the electronic structure of tautomeric forms of related ortho-hydroxy Schiff base compounds, providing insights into their molecular properties .

Chemical Reactions Analysis

The chemical behavior of methoxyphenols, including 5-methoxy-2-nitrophenol, involves various reactions. For example, 4-methoxyphenol reacts with nitrous acid in aqueous acid solution to produce a mixture of benzoquinone and 4-methoxy-2-nitrophenol, with the reaction mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical . In the atmosphere, methoxyphenols can undergo heterogeneous reactions with NO₃ radicals, leading to products such as nitro-substituted methoxyphenols through electrophilic addition and H-abstraction processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols have been extensively studied. Thermochemical properties such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies have been determined for various methoxyphenols . The strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases has been measured calorimetrically, revealing differences in bond strength between different methoxyphenols . Additionally, the thermodynamic and second-order non-linear optical properties of related compounds have been investigated, providing information on their potential applications in materials science .

Scientific Research Applications

  • Protein Reagent Sensitivity : 5-Methoxy-2-nitrophenol derivatives are used as environmentally sensitive protein reagents. They provide a means to examine properties of enzymes during interaction with substrates. Specifically, 2-methoxy-5-nitrobenzyl bromide, a derivative, is useful for its pH insensitivity and selectivity towards certain amino acids in proteins (Horton, Kelly, & Koshland, 1965).

  • Optical Properties in Crystals : Research into the linear and nonlinear optical properties of 2-methoxy-5-nitrophenol (MNP) single crystals found that these crystals belong to the monoclinic system and have specific optical characteristics, useful in various optical applications (Nagasawa, Katoh, Ninomiya, & Takeuchi, 1993).

  • Synthetic Chemistry : The compound is used in synthetic chemistry, for example, in the synthesis of 6-Methoxy-2-benzoxazolinone. This involves the formation and reduction of 5-methoxy-2-nitrophenol, showing its utility in the creation of complex organic molecules (Richey, Scism, Caskey, & BeMiller, 1975).

  • Anaerobic Systems Toxicity : Research has been conducted on the effects of nitrophenols, including 5-Methoxy-2-nitrophenol, on anaerobic systems. This is particularly relevant in understanding its impact on environments where these compounds might be used or disposed of (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Atmospheric Reactivity : The atmospheric reactivity of methoxyphenols, similar to 5-Methoxy-2-nitrophenol, has been studied. These compounds are produced from the pyrolysis of wood lignin and have implications for air quality and pollution studies (Lauraguais et al., 2014).

  • Corrosion Inhibition : Derivatives of 5-Methoxy-2-nitrophenol are used in corrosion inhibition studies, particularly on mild steel in acidic mediums. This research is vital for industrial applications where corrosion resistance is crucial (Pandey et al., 2017).

properties

IUPAC Name

5-methoxy-2-nitrophenol
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InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTULWPODYLFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277212
Record name 5-Methoxy-2-nitrophenol
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methoxy-2-nitrophenol

CAS RN

704-14-3
Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Synthesis routes and methods I

Procedure details

A solution of 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL) was treated at −5° C. with a solution of NaNO2 (5.61 g, 81.30 mmol) in water (13 mL). After stirring for 1 h at −5° C., nitric acid (6.7 mL, 161.10 mmol) was added. The slurry was stirred for 1 h at −5° C., and then at room temperature for 16 h. Water (80 mL) was then added in a dropwise fashion at room temperature. The resultant solid was filtered, washed with 50% aqueous propionic acid, and dried to give 7.47 g (55%) of 5-methoxy-2-nitro-phenol.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxyphenol (11.1 g, 0.09 mmol) in propionic acid (90 mL) at 0° C., was added NaNO2 (6.3 g, 0.09 mmol, in 5 mL water) dropwise. The mixture was stirred at 0° C. for 1 hour. Concentrated nitric acid (12 mL) was then added dropwise and the mixture was stirred for 1 hour at 0° C. and 2 hour at r.t. Water (30 mL) was subsequently added and the resulting precipitate was collected and washed with 50% propionic acid, giving 2-nitro-5-methoxyphenol as yellow solid (5.8 g, 40% yield).
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of dimethoxynitrobenzene (30.0 g, 0.163 mol) in 99% methanesulfonic acid (300 ml) was added dl-methionine (31.8 g, 0.212 mol) and the mixture was stirred at rt for 24 h. The solution was poured onto ice and stirred with water (1.5 l). The precipitate was filtered and washed with water. The title compound was collected as a yellow solid (23.1 g, 84%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Part A: 5-Fluoro-2-nitrophenol (5.00 g, 31.8 mmol) and methanol (120 mL) were combined and the mixture was treated with sodium methoxide (4.6 mL, 190.8 mmol, 25% w/w solution in MeOH). The reaction mixture was heated at 60° C. for 40 h. The mixture was transferred to a separatory funnel containing cold 1 N HCl and the aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to afford 5-methoxy-2-nitrophenol (5.0 g, 93% yield) as a yellow solid: mp 93.0–94.0° C., 1H NMR (300 MHz, CDCl3): δ 11.05 (s, 1H), 8.03 (d, J=10.3 Hz, 1H), 6.55–6.51 (m, 2H), 3.89 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-nitrophenol
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
74
Citations
BCJ Schimmel, R Escobar-Bravo, P Mateo, C Chen… - bioRxiv, 2023 - biorxiv.org
… Here, we report on the 49 discovery, biosynthesis, and biological relevance of 5-Methoxy-2-Nitrophenol 50 (5M2NP), a secondary metabolite breakdown product which accumulates in …
Number of citations: 2 www.biorxiv.org
JD RICHEY, AJ SCISM, AL CASKEY… - Agricultural and …, 1975 - jstage.jst.go.jp
… the formation and reduction of 5-methoxy-2-nitrophenol and subsequent fusion of the cor responding amine hydrochloride with urea. In related work, 4-methoxy-2-(methoxymethoxy)…
Number of citations: 17 www.jstage.jst.go.jp
MS Miranda, VMF Morais, MAR Matos - The Journal of Chemical …, 2004 - Elsevier
… From the predicted values in this table we can see that the 5-methoxy-2-nitrophenol is the most stable isomer, whereas the 4-methoxy-3-nitrophenol isomer is the most unstable one. …
Number of citations: 24 www.sciencedirect.com
H Hartenstein, D Sicker - Journal für Praktische Chemie …, 1993 - Wiley Online Library
An Efficient Synthesis of 5‐Methoxy‐2‐nitrophenol - Hartenstein - 1993 - Journal für Praktische Chemie/Chemiker-Zeitung - Wiley Online Library …
Number of citations: 7 onlinelibrary.wiley.com
DR John, JS Allen, LC Albert… - Agricultural and Biological …, 1975 - Taylor & Francis
… involves preparation of 5-methoxy-2-nitrophenol (2) in … 5-methoxy-2-nitrophenol produces the reactions common to nitrophenols, ie drowsiness and cyanosis. 5-Methoxy-2-nitrophenol …
Number of citations: 1 www.tandfonline.com
J Andersch, D Sicker, H Wilde - Carbohydrate research, 1999 - Elsevier
… Analogous compounds are prepared from 5-methoxy-2-nitrophenol. The new class of spiro functionalized carbohydrates is structurally related to natural benzoxazinone acetal …
Number of citations: 19 www.sciencedirect.com
J Hill, GR Ramage - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Resorcjnol monomethyl ether was nitrated to give 5-methoxy-2-nitrophenol (V; X = NO,) ,6 which was also obtained , more conveniently, by methylation and hydrolysis of 3-benzoyloxy4-…
Number of citations: 0 pubs.rsc.org
JC Dearden, WF Forbes - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… -2-nitrophenol (v,,, 3216 c~nI), 4-methoxy-2-nitrophenol (v,,, 3216 tin-I), 4-n~ethyl-2-nitrophenol (v,,, 3218 cm-I), and 5-chloro-2-nitrophenol (v,,,,, 31 82 cm-I), 5-methoxy-2-nitrophenol (v,,…
Number of citations: 12 cdnsciencepub.com
香坂秀雄, 小栗幸男, 佐々木満, 向井邦男 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
… 15 g) was added dropwise to a stirred solution of 5-methoxy-2-nitrophenol (1. 69 g) and potassium carbonate (1. 50 g) in 100 ml acetonitrile in 30 min at room temperature. …
Number of citations: 7 jlc.jst.go.jp
D Sicker - Synthesis, 1989 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 28 www.thieme-connect.com

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